Cas no 1807267-99-7 (3-Bromo-2-methyl-4-(trifluoromethoxy)aniline)

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline
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- インチ: 1S/C8H7BrF3NO/c1-4-5(13)2-3-6(7(4)9)14-8(10,11)12/h2-3H,13H2,1H3
- InChIKey: ITIDXZPWFWFSNO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1C)N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 35.2
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013401-1g |
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline |
1807267-99-7 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
3-Bromo-2-methyl-4-(trifluoromethoxy)anilineに関する追加情報
Chemical Profile of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807267-99-7)
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline, identified by the CAS number 1807267-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its bromine substituent, a methyl group, and a trifluoromethoxy moiety. These structural features contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of a bromine atom at the 3-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery programs. The methyl group at the 2-position introduces steric hindrance, influencing both the reactivity and solubility of the compound. Additionally, the trifluoromethoxy group at the 4-position imparts electron-withdrawing effects, which can modulate the electronic properties of the aromatic system and influence its interactions with biological targets.
In recent years, 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline has been explored as a key building block in the development of novel therapeutic agents. Its structural motifs are frequently incorporated into small molecules targeting various disease pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors of kinases and other enzymes implicated in cancer progression. The trifluoromethoxy group, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates, making it a desirable feature for medicinal chemists.
One notable application of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline is in the design of molecules targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes, and inhibiting these interactions has emerged as a promising strategy for treating diseases such as inflammation and neurodegeneration. Researchers have leveraged the compound's structural framework to develop high-affinity binders that disrupt aberrant PPI networks. The bromine substituent allows for further derivatization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores that enhance target engagement.
The pharmaceutical industry has also utilized 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline in the synthesis of antiviral and antibacterial agents. The combination of halogenated aromatic rings with electron-withdrawing groups like trifluoromethoxy creates a scaffold that can interact effectively with viral proteases and bacterial enzymes. Preclinical studies have highlighted its potential in modulating enzyme activity through allosteric inhibition or covalent bond formation. Such mechanisms are critical for developing drugs with improved efficacy and reduced resistance profiles.
Advances in computational chemistry have further enhanced the utility of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline as a starting material. Molecular modeling techniques allow researchers to predict how modifications to this core structure will affect its biological activity. By integrating experimental data with computational insights, scientists can rapidly optimize lead compounds for better pharmacokinetic properties. This interdisciplinary approach has accelerated drug discovery pipelines, enabling faster translation from bench to bedside.
The synthetic methodologies employed for preparing 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline also reflect contemporary trends in organic synthesis. Transition-metal catalysis, flow chemistry, and green chemistry principles are increasingly being adopted to improve yield and sustainability. For example, recent reports describe efficient one-pot syntheses that minimize waste generation while maintaining high regioselectivity. Such innovations align with global efforts to make drug development more environmentally responsible.
Future directions in research involving 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline may explore its role in modulating neurological disorders. Emerging evidence suggests that dysregulation of certain protein interactions is associated with conditions such as Alzheimer's disease and Parkinson's disease. By designing analogs of this compound that target specific neuronal pathways, researchers aim to develop treatments that alleviate symptoms or slow disease progression. The versatility of its structural framework makes it an attractive candidate for such explorations.
In conclusion, 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807267-99-7) represents a significant asset in modern medicinal chemistry. Its unique structural features enable diverse applications across multiple therapeutic areas, from oncology to infectious diseases. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
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